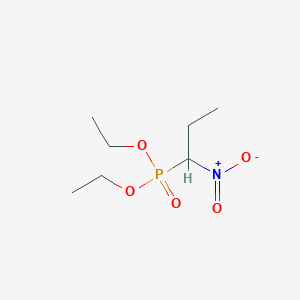![molecular formula C12H19ClO B13792740 Bicyclo[8.1.0]undecane-11-carbonyl chloride CAS No. 78293-83-1](/img/structure/B13792740.png)
Bicyclo[8.1.0]undecane-11-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[8.1.0]undecane-11-carbonyl chloride: is a chemical compound with the molecular formula C12H19ClO. It is a bicyclic compound, meaning it contains two interconnected ring structures. This compound is often used in organic synthesis and research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[8.1.0]undecane-11-carbonyl chloride typically involves the reaction of Bicyclo[8.1.0]undecane with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bicyclo[8.1.0]undecane-11-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Chemistry: Bicyclo[8.1.0]undecane-11-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it useful in the modification of surfaces and materials .
Mechanism of Action
The mechanism of action of Bicyclo[8.1.0]undecane-11-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger ring system and different chemical properties compared to Bicyclo[8.1.0]undecane-11-carbonyl chloride.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the acyl chloride functional group. This combination gives it distinct reactivity and makes it valuable in various chemical syntheses .
Properties
CAS No. |
78293-83-1 |
|---|---|
Molecular Formula |
C12H19ClO |
Molecular Weight |
214.73 g/mol |
IUPAC Name |
bicyclo[8.1.0]undecane-11-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10(9)11/h9-11H,1-8H2 |
InChI Key |
FHDQHGIAYJFAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2C(C2C(=O)Cl)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


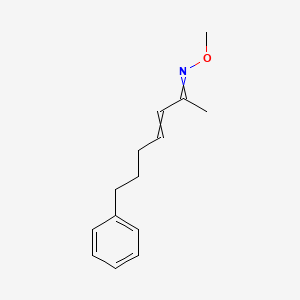
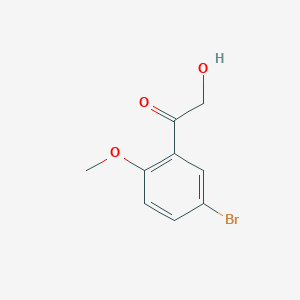
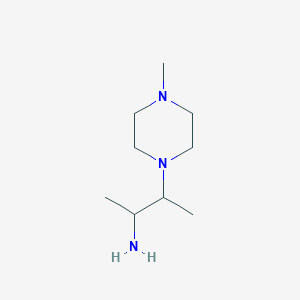
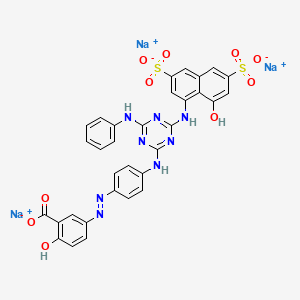
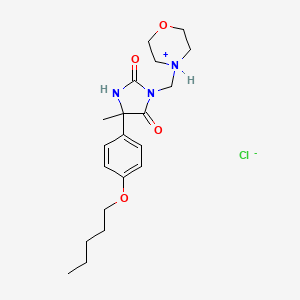
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
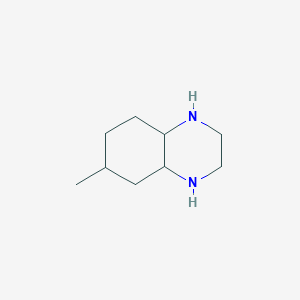
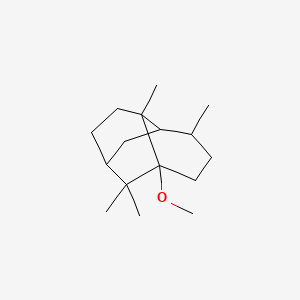
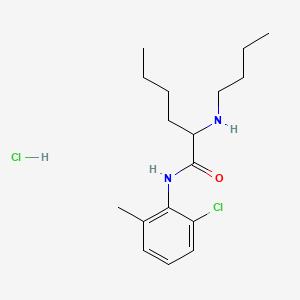

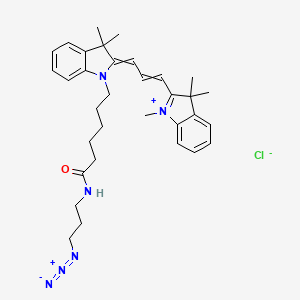
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
